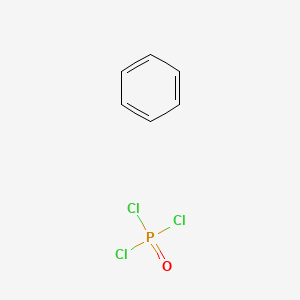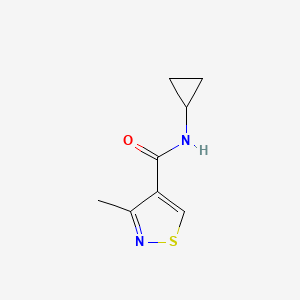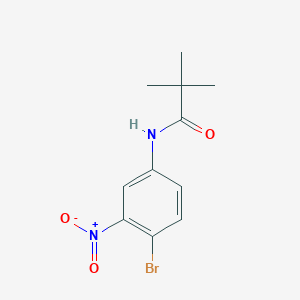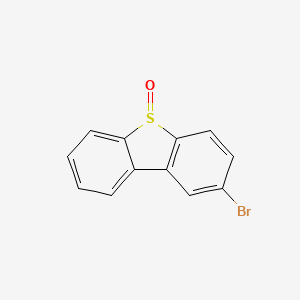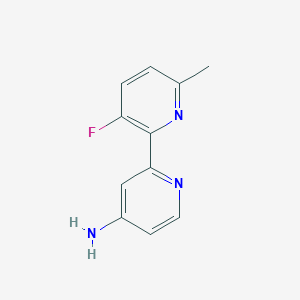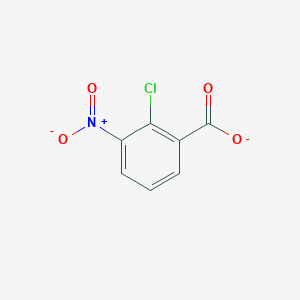
2-Bromo-5,5-dimethylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,5-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9BrO It is a brominated derivative of cyclopentenone, characterized by the presence of a bromine atom and two methyl groups attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethylcyclopent-2-en-1-one typically involves the bromination of 5,5-dimethylcyclopent-2-enone. One common method is the electrophilic bromination reaction, where bromine (Br2) is used as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group in the cyclopentenone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, such as epoxides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 5,5-dimethylcyclopent-2-enol.
Oxidation: Formation of epoxides or carboxylic acids.
Applications De Recherche Scientifique
2-Bromo-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,5-dimethylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylcyclopent-2-enone: Similar structure but with one less methyl group.
5,5-Dimethylcyclopent-2-enone: Lacks the bromine atom.
2-Chloro-5,5-dimethylcyclopent-2-enone: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-5,5-dimethylcyclopent-2-en-1-one is unique due to the presence of both the bromine atom and two methyl groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The two methyl groups provide steric hindrance, influencing the compound’s stability and reactivity.
Propriétés
Formule moléculaire |
C7H9BrO |
|---|---|
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
2-bromo-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c1-7(2)4-3-5(8)6(7)9/h3H,4H2,1-2H3 |
Clé InChI |
OTQZEAJAEGMZRK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(C1=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B8449000.png)
